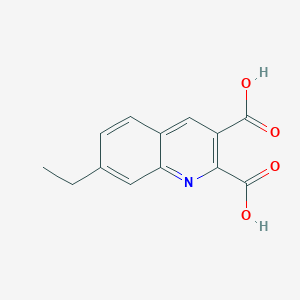

7-Ethylquinoline-2,3-dicarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-ethylquinoline-2,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-2-7-3-4-8-6-9(12(15)16)11(13(17)18)14-10(8)5-7/h3-6H,2H2,1H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRLFEBBHDQRCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=NC(=C(C=C2C=C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589167 | |

| Record name | 7-Ethylquinoline-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948290-58-2 | |

| Record name | 7-Ethylquinoline-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Quinoline Chemistry and Heterocyclic Compounds Research

Quinoline (B57606), a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. iipseries.org First isolated from coal tar in 1834, the quinoline scaffold is present in a vast array of naturally occurring alkaloids, most notably quinine (B1679958), a potent antimalarial drug. iipseries.orgnih.gov The presence of the nitrogen atom in the ring system imparts basic properties and provides a site for various chemical modifications, leading to a diverse range of derivatives with a wide spectrum of biological activities. biointerfaceresearch.com

The study of quinoline and its derivatives has been a fertile ground for the development of new synthetic methodologies. A variety of named reactions, including the Skraup, Doebner-von Miller, Friedländer, and Pfitzinger syntheses, have been developed to construct the quinoline ring system from simpler precursors. iipseries.orgnih.gov These methods allow for the introduction of various substituents onto the quinoline core, enabling the synthesis of a vast library of compounds for screening in drug discovery and materials science. nih.gov The continuous development of more efficient and environmentally friendly synthetic routes to quinolines remains an active area of research. nih.gov

Significance of Dicarboxylic Acid Functionalities in Chemical Systems

The presence of two carboxylic acid groups on an organic molecule, as seen in 7-Ethylquinoline-2,3-dicarboxylic acid, introduces several important chemical properties. Dicarboxylic acids are, by definition, di-protic acids, meaning they can donate two protons. The proximity of the two carboxyl groups can influence their acidity.

In the context of quinoline (B57606) derivatives, the dicarboxylic acid functionality can play a crucial role in their biological activity. Carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors. researchgate.net For instance, some quinoline carboxylic acid derivatives have been investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents. researchgate.netsapub.orgjneonatalsurg.com The ability of the dicarboxylic acid moiety to chelate metal ions can also be a key feature in the mechanism of action of certain biologically active compounds.

Historical Context of Quinoline Based Compound Investigations

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the this compound molecule in a manner where the core heterocyclic structure and the carboxylic acid functionalities are installed in a concerted or sequential process without extensive protecting group chemistry or intermediate functional group manipulations.

Condensation Reactions in Quinoline Dicarboxylic Acid Synthesis

Condensation reactions are foundational in heterocyclic chemistry for building ring systems from acyclic precursors. The Friedländer and Pfitzinger reactions are two of the most powerful methods for quinoline synthesis and can be adapted for this target.

The Friedländer Synthesis involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group. wikipedia.orgorganicreactions.orgorganic-chemistry.org For the synthesis of the target compound, this would hypothetically involve the reaction between 2-amino-4-ethylbenzaldehyde and a dicarbonyl compound like diethyl oxalacetate. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring system. wikipedia.org The use of catalysts such as iodine, p-toluenesulfonic acid, or various Lewis acids can facilitate this transformation. wikipedia.orgjk-sci.com

The Pfitzinger Reaction (also known as the Pfitzinger-Borsche reaction) provides a direct route to quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a strong base. wikipedia.orgiipseries.org The mechanism begins with the basic hydrolysis of the isatin amide bond to form an intermediate keto-acid. wikipedia.org This intermediate then condenses with a carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline ring. wikipedia.org To prepare the target molecule, one would start with 5-ethylisatin. While the classic Pfitzinger reaction yields a 4-carboxylic acid, modifications using appropriate keto-esters can lead to dicarboxylic acid derivatives. For instance, the reaction between substituted isatins and ethyl 3-oxobutanoate has been used to prepare diethyl 2-methylquinoline-3,4-dicarboxylates, demonstrating the potential of this reaction to create dicarboxylated quinoline systems. globethesis.com

Table 1: Comparison of Condensation Reactions for Quinoline Synthesis

| Reaction | Precursors | Catalyst/Conditions | Product Type | Reference |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl | Acid or Base (e.g., TFA, NaOH, Iodine) | Substituted Quinolines | wikipedia.org, organicreactions.org |

| Pfitzinger Reaction | Isatin + Carbonyl Compound | Strong Base (e.g., KOH) in Alcohol/Water | Quinoline-4-carboxylic acids | wikipedia.org, researchgate.net |

| Modified Pfitzinger | Substituted Isatin + Keto-ester | TMSCl in Ethanol | Quinoline dicarboxylates | globethesis.com |

Oxidation Strategies for Quinoline Derivatives

Oxidation provides a powerful route for introducing carboxylic acid functionalities. This can be achieved either by oxidizing existing alkyl substituents on a pre-formed quinoline ring or, more arduously, by oxidative cleavage of the benzene (B151609) portion of the quinoline core. The quinoline ring itself is generally resistant to oxidation, but its substituents can be more susceptible. rsc.org

A plausible strategy for synthesizing this compound would involve the synthesis of a precursor like 7-ethyl-2,3-dimethylquinoline, followed by the selective oxidation of the two methyl groups. Catalytic aerobic oxidation using palladium complexes has been shown to be effective for the regioselective oxidation of substituted 8-methylquinolines to the corresponding 8-quinoline carboxylic acids, albeit as minor products compared to the acetate esters formed in an AcOH–Ac₂O medium. rsc.orgresearchgate.netrsc.org This highlights the potential for metal-catalyzed C-H activation and oxidation of alkyl groups on the quinoline nucleus. Other oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid under harsh conditions can also be used, though selectivity can be a significant challenge.

Modern enzymatic methods offer a greener and more selective alternative. For example, quinoline 2-oxidoreductase is known to initiate the microbial degradation of quinoline by hydroxylating the C-2 position, a preliminary step toward the formation of a carboxylic acid group at that position. rsc.org

Cyclization and Functional Group Transformation Strategies

Modern synthetic methods offer sophisticated cyclization strategies that can construct highly functionalized quinolines directly. These often involve transition-metal catalysis or intramolecular rearrangements.

One such approach is the electrophilic cyclization of N-(2-alkynyl)anilines. This method uses electrophiles like ICl, I₂, or Br₂ to induce a 6-endo-dig cyclization, affording 3-halo-substituted quinolines under mild conditions. nih.gov While this directly installs a functional group handle at the 3-position, further transformations would be needed to create the dicarboxylic acid.

More direct are transition-metal-catalyzed C-H activation and annulation reactions. For instance, rhodium-catalyzed cyclization between aniline (B41778) derivatives and alkynyl esters provides a regioselective route to quinoline carboxylates. mdpi.com This method leverages the catalytic cycle to activate a C-H bond on the aniline and facilitate its addition to the alkyne, followed by cyclization to build the quinoline ring with an ester group already in place. mdpi.com Similarly, iodine-mediated desulfurative cyclization has been developed for the synthesis of quinolines from o-aminothiophenol and 1,3-ynones, proceeding through a 1,5-benzothiazepine intermediate. rsc.org

Indirect and Multi-step Synthetic Pathways

Indirect routes involve the initial synthesis of a stable intermediate, such as an ester, which is then converted to the final dicarboxylic acid in a subsequent step. These multi-step pathways often offer advantages in terms of purification, yield, and accessibility of starting materials.

Esterification and Subsequent Hydrolysis Routes

A common and highly effective strategy in the synthesis of carboxylic acids is to first prepare the corresponding ester, which is often easier to synthesize, purify, and handle. The synthesis of diethyl or dimethyl quinoline-2,3-dicarboxylate is a known process, which can then be readily hydrolyzed to the target dicarboxylic acid. google.com

For example, a novel route involves the reaction of 2-nitrobenzaldehydes with diethyl (diethoxyphosphinyl)succinate under alkaline conditions (a modified Wittig reaction) to produce diethyl quinoline-2,3-dicarboxylate N-oxides. Subsequent reduction of the N-oxide with phosphorus trichloride yields the desired diethyl quinoline-2,3-dicarboxylate. acs.org Adapting this synthesis by starting with 4-ethyl-2-nitrobenzaldehyde would lead directly to the diethyl ester of the target molecule.

Once the diester is obtained, it can be converted to the dicarboxylic acid via hydrolysis. This is typically achieved under either acidic or basic conditions. google.com Acid-catalyzed hydrolysis involves protonation of a carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. rsc.orgmasterorganicchemistry.com Basic hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by acidification to yield the carboxylic acid.

Table 2: Representative Hydrolysis Conditions

| Substrate | Reagents | Conditions | Product | Reference |

| Diethyl quinoline-2,3-dicarboxylate | 15% NaOH (aq) | Reflux, 8 hours | Quinoline-2,3-dicarboxylic acid | google.com |

| Diethyl 6-bromo-2-(phenoxymethyl)quinoline-3,4-dicarboxylate | KOH | Hydrolysis | 6-Bromo-2-(phenoxymethyl)quinoline-3,4-dicarboxylic acid | globethesis.com |

| Various Quinoline Esters | LiOH or NaOH in THF/H₂O | Room Temperature, overnight | Corresponding Quinoline Carboxylic Acids | nih.gov |

Modified Doebner-von Miller Pathway Applications

The Doebner-von Miller reaction and the closely related Doebner reaction are classic methods for quinoline synthesis that start from anilines. iipseries.orgwikipedia.org

The Doebner-von Miller reaction specifically involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgsynarchive.com It typically yields 2- and/or 4-substituted quinolines and is not the most direct route to a 2,3-dicarboxylic acid.

The Doebner reaction , however, is highly relevant as it is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The mechanism is thought to proceed either through an initial aldol (B89426) condensation of the aldehyde and pyruvic acid, followed by a Michael addition of the aniline, or through the initial formation of a Schiff base between the aniline and aldehyde, which then reacts with pyruvic acid. wikipedia.org In either case, subsequent cyclization and oxidation yield the quinoline-4-carboxylic acid. youtube.com To synthesize a precursor for the target molecule, 4-ethylaniline (B1216643) would be used as the aniline component. While this reaction directly installs a carboxylic acid at the 4-position, it does not provide the 2,3-dicarboxylic acid substitution pattern. However, its utility in creating quinoline carboxylic acids from simple precursors is significant. Recent advancements have focused on optimizing this reaction, for example, by using BF₃·THF as a catalyst to improve yields, especially with substituted anilines. nih.gov

Pfitzinger Reaction Adaptations for Dicarboxylic Acids

The Pfitzinger reaction, a cornerstone in quinoline synthesis, traditionally involves the condensation of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.orgijsr.net For the synthesis of dicarboxylic acids such as this compound, this reaction requires significant modification. The key adaptation involves the use of a dicarbonyl compound or a keto-ester that can provide the necessary carbon framework for the second carboxylic acid group.

To synthesize the target molecule, a plausible Pfitzinger-type approach would involve the reaction of 5-ethylisatin with a pyruvate derivative or a similar three-carbon α,β-dicarbonyl compound under basic conditions. The ethyl group at the 5-position of the isatin ring would ultimately be incorporated as the 7-ethyl substituent on the quinoline ring. The reaction proceeds through the initial base-catalyzed hydrolysis of the isatin to an isatoic acid intermediate. This is followed by condensation with the dicarbonyl compound, cyclization, and subsequent dehydration to form the quinoline ring system. wikipedia.orgijsr.net

| Reactant 1 | Reactant 2 | Base | Product |

| 5-Ethylisatin | Diethyl oxaloacetate | Potassium Hydroxide | 7-Ethylquinoline-2,3,4-tricarboxylic acid intermediate |

| 5-Ethylisatin | Pyruvic acid | Sodium Hydroxide | 7-Ethyl-2-methylquinoline-4-carboxylic acid (requires further oxidation) |

Note: The table represents hypothetical adaptations of the Pfitzinger reaction for the synthesis of precursors to this compound, as direct synthesis in one step is not commonly reported.

Friedländer Synthesis Variations

The Friedländer synthesis offers another versatile route to quinolines, typically by reacting a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org To adapt this synthesis for this compound, a key starting material would be 2-amino-4-ethylbenzaldehyde. This would be condensed with a dicarbonyl compound capable of forming the 2,3-dicarboxy-substituted pyridine (B92270) ring.

A potential variation involves the condensation of 2-amino-4-ethylbenzaldehyde with diethyl oxaloacetate in the presence of an acid or base catalyst. The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration to furnish the desired quinoline scaffold. wikipedia.orgorganic-chemistry.org The choice of catalyst can influence the reaction rate and yield. Lewis acids and Brønsted acids have been shown to effectively catalyze Friedländer-type reactions. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Amino-4-ethylbenzaldehyde | Diethyl oxaloacetate | p-Toluenesulfonic acid | Diethyl 7-ethylquinoline-2,3-dicarboxylate |

| 2-Amino-4-ethylbenzaldehyde | Dimethyl acetylenedicarboxylate | Iodine | Dimethyl 7-ethylquinoline-2,3-dicarboxylate |

This table illustrates potential Friedländer synthesis variations for producing esters of the target molecule, which can then be hydrolyzed to the dicarboxylic acid.

Oxidative Annulation Strategies and C-H Bond Functionalization

Modern synthetic organic chemistry has seen the rise of oxidative annulation and C-H bond functionalization as powerful tools for the construction of heterocyclic systems. nih.govnih.gov These methods offer atom-economical and often more direct routes to complex molecules. For the synthesis of this compound, an oxidative annulation strategy could involve the reaction of 4-ethylaniline with a suitable alkyne, such as dimethyl acetylenedicarboxylate, in the presence of a transition metal catalyst and an oxidant.

The mechanism of such reactions typically involves the initial coordination of the aniline to the metal center, followed by ortho-C-H activation to form a metallacyclic intermediate. Subsequent insertion of the alkyne and reductive elimination leads to the formation of the quinoline ring. The oxidant is required to regenerate the active catalytic species. nih.gov This approach avoids the need for pre-functionalized anilines like 2-aminobenzaldehydes, which can be unstable. researchgate.net

Catalytic Approaches in Quinoline Dicarboxylic Acid Synthesis

The use of catalysts is central to many modern synthetic methodologies for quinoline dicarboxylic acids, offering improved yields, selectivity, and milder reaction conditions compared to classical methods. nih.govresearchgate.net Both homogeneous and heterogeneous catalysts have been employed in reactions such as the Friedländer and Pfitzinger syntheses, as well as in oxidative annulation strategies.

For instance, in Friedländer-type syntheses, various Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) and Brønsted acids (e.g., p-toluenesulfonic acid) have been utilized to facilitate the condensation and cyclization steps. wikipedia.org In the context of C-H functionalization approaches, transition metal catalysts based on palladium, rhodium, and copper are commonly employed to mediate the oxidative annulation of anilines with alkynes. nih.govnih.gov The choice of catalyst and ligands can significantly impact the regioselectivity and efficiency of these transformations.

| Reaction Type | Catalyst | Key Advantages |

| Friedländer Synthesis | Neodymium(III) nitrate hexahydrate | Efficient and rapid synthesis of functionalized quinolines. |

| Oxidative Annulation | Rhodium(III) complexes | Direct C-H activation, high atom economy. |

| Pfitzinger Reaction | Solid-supported bases | Ease of separation and potential for catalyst recycling. |

Integration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound. researchgate.netgreenchemistry-toolkit.orgnih.gov This involves the use of environmentally benign solvents, renewable starting materials, atom-economical reactions, and the reduction of waste.

In the context of quinoline dicarboxylic acid synthesis, green approaches include the use of water as a solvent in Friedländer-type reactions, the development of catalyst-free synthetic methods, and the use of microwave irradiation to reduce reaction times and energy consumption. researchgate.netresearchgate.net For example, a one-pot synthesis of quinoline-3,4-dicarboxylates has been reported using an eco-friendly deep eutectic solvent as both the catalyst and the reaction medium. researchgate.net Such strategies aim to minimize the environmental impact of the synthesis while maintaining high efficiency.

Reaction Mechanism Elucidation in Quinoline Dicarboxylic Acid Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new methodologies. For the synthesis of quinoline dicarboxylic acids, the mechanisms of the Pfitzinger and Friedländer reactions have been extensively studied.

In the Pfitzinger reaction, the mechanism begins with the base-induced hydrolysis of the isatin amide bond to form a keto-acid. This is followed by the formation of an imine and then an enamine intermediate through reaction with the carbonyl compound. The enamine subsequently undergoes cyclization and dehydration to yield the final quinoline product. wikipedia.orgijsr.net

The Friedländer synthesis has two plausible mechanistic pathways. The first involves an initial aldol condensation between the 2-aminoaryl carbonyl compound and the active methylene (B1212753) compound, followed by cyclization and dehydration. The second pathway proposes the initial formation of a Schiff base, which then undergoes an intramolecular aldol reaction and subsequent elimination of water to form the quinoline ring. wikipedia.orgorganic-chemistry.org Detailed mechanistic studies help in predicting the regioselectivity and in designing more efficient catalytic systems for these transformations. nih.gov

Carboxylic Acid Group Reactivity

The presence of two adjacent carboxylic acid groups on the quinoline ring at positions 2 and 3 is a defining feature of this compound, dictating a range of potential chemical transformations. These reactions are central to the derivatization and further functionalization of the molecule.

Esterification Reactions and Their Kinetics

The conversion of the carboxylic acid groups to esters is a fundamental transformation for this compound. This reaction not only serves as a method for protecting the carboxylic acid groups but also for modifying the compound's solubility and biological activity. The most common method for esterification is the Fischer-Speier esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst. athabascau.ca

The general reaction for the formation of the diethyl ester is as follows:

This compound + 2 CH₃CH₂OH (Ethanol) ⇌ this compound diethyl ester + 2 H₂O

Alternative methods for esterification that can be employed, especially for more sensitive substrates or to achieve higher yields under milder conditions, include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

Table 1: Common Alcohols Used in Esterification and Their Corresponding Esters

| Alcohol | Corresponding Ester |

| Methanol (B129727) | This compound dimethyl ester |

| Ethanol | This compound diethyl ester |

| Propanol | This compound dipropyl ester |

| Isopropanol | This compound diisopropyl ester |

| Butanol | This compound dibutyl ester |

Amidation and Other Carboxyl Group Derivatizations

The carboxylic acid groups of this compound can be converted into a variety of other derivatives, with amides being of significant interest due to their prevalence in biologically active molecules. The direct reaction of a carboxylic acid with an amine to form an amide is often challenging as it tends to form a stable ammonium (B1175870) carboxylate salt. mdpi.com Therefore, the carboxylic acid typically needs to be "activated" first.

Common methods for amidation involve the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or by using coupling agents. For instance, treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the corresponding diacyl chloride, which can then readily react with a primary or secondary amine to form the diamide.

Recent studies have explored more direct methods for the amidation of heterocyclic carboxylic acids. For example, a protocol for the amidation of quinoline-3-carboxylic acids using tetraalkylthiuram disulfides as the amidation reagents has been developed, proceeding under simple reaction conditions to give good yields of the corresponding carboxamides. researchgate.net Another approach involves the use of Lewis acid catalysts, such as Nb₂O₅, to facilitate the direct condensation of dicarboxylic acids with amines. nih.gov

Other important derivatizations of the carboxyl groups include their reduction to alcohols, which can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄), and their conversion to acid anhydrides by dehydration, which can be a precursor for further reactions. google.com

Decarboxylation Mechanisms and Products

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a potential reaction for this compound, particularly under heating. The ease of decarboxylation of quinoline-2,3-dicarboxylic acids can be influenced by the position of the carboxylic acid and the presence of other substituents. Generally, a carboxylic acid at the 2-position of the quinoline ring is more susceptible to decarboxylation than one at the 3-position. This is due to the ability of the nitrogen atom to stabilize the intermediate formed during the reaction.

While specific studies on the decarboxylation of this compound are not extensively documented, it is plausible that heating the compound could lead to the selective loss of the C2-carboxylic acid group to yield 7-Ethylquinoline-3-carboxylic acid. Further heating at higher temperatures might lead to the loss of the second carboxyl group, although this would likely require more forcing conditions. The mechanism of decarboxylation of aromatic carboxylic acids can be complex and may proceed through a zwitterionic intermediate, especially in the presence of a polar solvent. nih.gov In some cases, metal catalysts, such as copper, in a high-boiling solvent like quinoline itself, are used to facilitate decarboxylation. nih.gov

Quinoline Nucleus Reactivity

The quinoline ring system is an aromatic heterocycle, and its reactivity is a blend of the characteristics of its constituent benzene and pyridine rings. The pyridine ring is generally electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack. Conversely, the benzene ring is more electron-rich and undergoes electrophilic substitution. The substituents on the ring, in this case, the ethyl group at C7 and the dicarboxylic acid groups at C2 and C3, play a crucial role in modulating this reactivity.

Nucleophilic Substitution Reactions on the Quinoline Nitrogen

The nitrogen atom of the quinoline ring possesses a lone pair of electrons and can act as a nucleophile, reacting with electrophiles. For instance, it can be alkylated by reaction with alkyl halides to form quaternary quinolinium salts. ijresm.com The general reaction is:

This compound + R-X → N-Alkyl-7-ethyl-2,3-dicarboxyquinolinium halide

Where R is an alkyl group and X is a halide.

The formation of N-oxides is another important reaction of the quinoline nitrogen. This is typically achieved by treating the quinoline derivative with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then influence the regioselectivity of subsequent electrophilic substitution reactions. researchgate.net

Electrophilic Aromatic Substitution on the Quinoline Ring

Electrophilic aromatic substitution (EAS) on the quinoline ring generally occurs on the more electron-rich benzene ring rather than the electron-deficient pyridine ring. researchgate.netquimicaorganica.org The directing effects of the existing substituents determine the position of the incoming electrophile. In this compound, we have two types of substituents to consider: the deactivating dicarboxylic acid groups and the activating ethyl group.

The carboxylic acid groups are deactivating and meta-directing. However, their influence is primarily on the pyridine ring to which they are attached. The ethyl group at the 7-position is an activating, ortho-, para-directing group. imperial.ac.uk Therefore, electrophilic attack is expected to be directed to the positions ortho and para to the ethyl group on the benzene ring. The available positions are C5, C6, and C8. The position para to the ethyl group is C4, which is on the pyridine ring and already substituted. The positions ortho to the ethyl group are C6 and C8.

Thus, common electrophilic substitution reactions such as nitration (with a mixture of nitric and sulfuric acid), halogenation (with Br₂ or Cl₂ and a Lewis acid catalyst), and sulfonation (with fuming sulfuric acid) would be expected to yield a mixture of 6- and 8-substituted derivatives. masterorganicchemistry.com The exact ratio of these products would depend on the specific reaction conditions and the steric hindrance posed by the substituents.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 6-Nitro-7-ethylquinoline-2,3-dicarboxylic acid and 8-Nitro-7-ethylquinoline-2,3-dicarboxylic acid |

| Bromination | Br₂, FeBr₃ | 6-Bromo-7-ethylquinoline-2,3-dicarboxylic acid and 8-Bromo-7-ethylquinoline-2,3-dicarboxylic acid |

| Sulfonation | Fuming H₂SO₄ | 7-Ethyl-2,3-dicarboxyquinoline-6-sulfonic acid and 7-Ethyl-2,3-dicarboxyquinoline-8-sulfonic acid |

Reduction and Oxidation Reactions of the Quinoline Moiety

The quinoline ring system, a fusion of a benzene and a pyridine ring, exhibits distinct reactivity in reduction and oxidation reactions. The conditions employed can often selectively target one of the two rings.

Reduction Reactions:

Catalytic hydrogenation is a primary method for the reduction of the quinoline nucleus. The selectivity of this reduction is highly dependent on the catalyst and the reaction medium. rsc.org

Reduction of the Pyridine Ring: In neutral or weakly basic media, such as methanol with a platinum catalyst, the pyridine ring is preferentially reduced. rsc.org For this compound, this would be expected to yield 7-ethyl-1,2,3,4-tetrahydroquinoline-2,3-dicarboxylic acid. A variety of catalysts, including ruthenium and iridium complexes, have been shown to be highly efficient for the hydrogenation of substituted quinolines to their 1,2,3,4-tetrahydro derivatives. acs.orgpsu.edu The general scheme for this selective reduction is presented in Table 1.

Reduction of the Benzene Ring: Under strongly acidic conditions, for instance using platinum in trifluoroacetic acid, the benzene ring can be selectively hydrogenated. rsc.org This would theoretically produce 7-ethyl-5,6,7,8-tetrahydroquinoline-2,3-dicarboxylic acid.

| Starting Material | Reagents and Conditions | Major Product |

| This compound | H₂, Pt, Methanol | 7-Ethyl-1,2,3,4-tetrahydroquinoline-2,3-dicarboxylic acid |

| This compound | H₂, Pt, Trifluoroacetic acid | 7-Ethyl-5,6,7,8-tetrahydroquinoline-2,3-dicarboxylic acid |

Oxidation Reactions:

The quinoline ring is generally resistant to oxidation due to its aromatic stability. However, the substituents on the ring can undergo oxidation. Strong oxidizing agents under harsh conditions can lead to the degradation of the aromatic system. For instance, oxidation of the alkyl side-chain is a more likely transformation, as discussed in the following section.

Reactions Involving the Ethyl Substituent

The ethyl group attached to the benzene ring of the quinoline moiety is susceptible to reactions typical of alkylbenzenes.

Oxidation of the Ethyl Group:

The benzylic position of the ethyl group is prone to oxidation. Treatment with strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under appropriate conditions would be expected to oxidize the ethyl group to an acetyl group and subsequently to a carboxylic acid group. This would transform this compound into quinoline-2,3,7-tricarboxylic acid.

Halogenation of the Ethyl Group:

Free radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, would selectively introduce a bromine atom at the benzylic position of the ethyl group, yielding 7-(1-bromoethyl)quinoline-2,3-dicarboxylic acid.

| Starting Material | Reagents and Conditions | Expected Product |

| This compound | 1. KMnO₄, OH⁻, heat2. H₃O⁺ | Quinoline-2,3,7-tricarboxylic acid |

| This compound | NBS, radical initiator | 7-(1-Bromoethyl)quinoline-2,3-dicarboxylic acid |

Investigation of Regioselectivity and Stereoselectivity in Chemical Transformations

The presence of multiple functional groups and stereocenters in this compound and its derivatives introduces considerations of regioselectivity and stereoselectivity in their chemical transformations.

Regioselectivity:

Stereoselectivity:

Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.com In reactions involving the chiral centers that can be generated in this compound derivatives, stereocontrol would be a critical aspect. For instance, the reduction of the pyridine ring creates two new stereocenters at positions 2 and 3. The diastereoselectivity of this process would depend on the catalyst and reaction conditions used. Chiral catalysts are often employed to achieve high enantioselectivity in the hydrogenation of quinolines, leading to the preferential formation of one enantiomer of the tetrahydroquinoline product. acs.org

Similarly, any reaction at the benzylic carbon of the ethyl group, if it were to become a stereocenter, could potentially be controlled to favor one stereoisomer. Reactions involving the dicarboxylic acid groups, such as cyclization or derivatization, could also exhibit stereoselectivity depending on the geometry of the transition states. nih.gov

Derivatives and Analogues of 7 Ethylquinoline 2,3 Dicarboxylic Acid

Ester Derivatives (e.g., Diethyl Ester)

Esterification of the carboxylic acid groups is a common derivatization strategy. The diethyl ester of quinoline-2,3-dicarboxylic acid is a notable example. sincopharmachem.comnih.gov

The synthesis of quinoline-2,3-dicarboxylic acid esters can be achieved through several methods. One approach involves the reaction of a β-anilino-alpha,beta-unsaturated ester with a Vilsmeier reagent. google.com Another method is the Friedländer annulation, which condenses an o-aminobenzaldehyde with a β-ketoester. google.com A more recent, environmentally friendly approach utilizes a deep eutectic solvent (DES) for the direct olefination of 2-methylquinoline-3,4-dicarboxylate with aromatic aldehydes to produce (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. nih.govresearchgate.net

The synthesis of diethyl 2,3-quinolinedicarboxylate has been reported, and its characterization would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity. nih.gov

A one-pot, three-component reaction has been described for the synthesis of diethyl 3-(4-bromobenzoyl)-7-(4-pyridyl)indolizine-1,2-dicarboxylate, showcasing a modern synthetic strategy that could be adapted for similar quinoline (B57606) derivatives. mdpi.com

The reactivity of ester derivatives of quinoline-2,3-dicarboxylic acid is influenced by the nature of the ester group. For instance, dimethyl and diethyl esters of quinoline-2,4-dicarboxylate have been synthesized via a metal-free, one-pot protocol using aryl amines and acetylenedicarboxylates with molecular iodine as a catalyst. rsc.orgrsc.org This suggests that the reactivity of the starting materials can be tuned to achieve specific ester forms. The hydrolysis of these esters back to the dicarboxylic acid can be achieved under basic conditions, such as refluxing with sodium hydroxide. google.com

Substituted Quinoline-2,3-dicarboxylic Acid Analogs

The properties of quinoline-2,3-dicarboxylic acid can be significantly altered by introducing various substituents onto the quinoline ring.

Systematic modifications of the quinoline ring are accessible through various synthetic routes. The Skraup synthesis, for example, allows for the preparation of substituted quinolines from anilines. uop.edu.pk A ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes, and amines provides a route to 2,3-disubstituted quinoline derivatives. nsf.gov Furthermore, 7-substituted 2-chloroquinoline-3-carboxylic acids can be synthesized and subsequently reacted with amines to introduce further diversity. nih.gov The synthesis of 7-Methylquinoline-2,3-dicarboxylic acid has been noted, and its preparation can be optimized for higher yield and purity.

Isomeric Quinoline Dicarboxylic Acids (e.g., 2,4-dicarboxylic acid, quinoline-2-carboxylic acid, quinoline-4,8-dicarboxylic acid)

The position of the carboxylic acid groups on the quinoline ring defines the isomeric form of the dicarboxylic acid, each with distinct properties.

Quinoline-2,4-dicarboxylic acid: This isomer has been synthesized and characterized. nih.govsigmaaldrich.commerckmillipore.com It can be prepared via a metal-free reaction using aryl amines and acetylenedicarboxylates. rsc.orgrsc.org

Quinoline-2-carboxylic acid (Quinaldic acid): This monocarboxylic acid is a well-studied compound. apexbt.commedchemexpress.comhmdb.canih.gov It is known to be a metabolite of tryptophan. hmdb.ca

Quinoline-4-carboxylic acid (Cinchoninic acid): Another important monocarboxylic acid isomer. guidechem.comsigmaaldrich.comnih.gov

Quinoline-4,8-dicarboxylic acid: While less common, this isomer represents another possible arrangement of the dicarboxylic acid groups.

The synthesis of various quinoline carboxylic acid derivatives has been explored through methods like the Doebner hydrogen-transfer reaction for quinoline-4-carboxylic acids. acs.org

Comparative Synthetic Strategies for Positional Isomers

The synthesis of positional isomers of 7-Ethylquinoline-2,3-dicarboxylic acid, where the ethyl group is located at different positions on the benzene (B151609) ring of the quinoline system, generally relies on well-established methods for quinoline synthesis, such as the Doebner-von Miller reaction, the Skraup synthesis, or the Friedländer annulation. The choice of starting materials is the primary determinant of the final substitution pattern.

For instance, the synthesis of this compound would typically start from an appropriately substituted aniline (B41778), namely 3-ethylaniline. In contrast, the synthesis of a positional isomer like 6-ethylquinoline-2,3-dicarboxylic acid would necessitate the use of 4-ethylaniline (B1216643) as the precursor.

A common synthetic route involves the condensation of a substituted aniline with a β-keto ester or a related dicarbonyl compound, followed by cyclization and oxidation. The Gould-Jacobs reaction, for example, provides a versatile pathway to substituted quinolines. In this approach, an aniline is reacted with an ethoxymethylenemalonic ester derivative, followed by thermal cyclization and subsequent saponification of the resulting ester groups to yield the dicarboxylic acid.

The primary difference in the synthetic strategy for positional isomers lies in the selection of the initial substituted aniline. The subsequent reaction conditions for cyclization and oxidation would be broadly similar, although minor adjustments might be necessary to optimize yields depending on the electronic effects of the substituent's position.

| Positional Isomer | Key Starting Material (Substituted Aniline) | General Synthetic Approach |

| This compound | 3-Ethylaniline | Condensation with a dicarbonyl synthon, cyclization, and oxidation. |

| 6-Ethylquinoline-2,3-dicarboxylic acid | 4-Ethylaniline | Condensation with a dicarbonyl synthon, cyclization, and oxidation. |

| 5-Ethylquinoline-2,3-dicarboxylic acid | 2-Ethylaniline | Condensation with a dicarbonyl synthon, cyclization, and oxidation. |

| 8-Ethylquinoline-2,3-dicarboxylic acid | 2-Ethylaniline (with potential for mixture of isomers) | Condensation with a dicarbonyl synthon, cyclization, and oxidation. |

Differentiated Reactivity Profiles of Isomeric Structures

The position of the ethyl group on the quinoline ring significantly influences the reactivity of the molecule. The ethyl group is an electron-donating group through an inductive effect (+I). This effect can alter the electron density at various positions of the quinoline ring system, thereby affecting its reactivity towards electrophilic and nucleophilic reagents.

For this compound, the ethyl group at the 7-position enhances the electron density of the benzene portion of the quinoline ring. This would be expected to activate the ring towards electrophilic aromatic substitution at positions 6 and 8, should those positions be unsubstituted.

In contrast, an isomer such as 6-ethylquinoline-2,3-dicarboxylic acid would experience activation at the 5 and 7-positions. The electronic effects of the ethyl group are generally more pronounced at the ortho and para positions relative to the substituent.

| Isomeric Structure | Position of Ethyl Group | Expected Influence on Reactivity |

| This compound | 7 | Electron-donating effect activates the benzene ring, particularly at positions 6 and 8, towards electrophilic attack. |

| 6-Ethylquinoline-2,3-dicarboxylic acid | 6 | Electron-donating effect activates the benzene ring, particularly at positions 5 and 7, towards electrophilic attack. |

| 5-Ethylquinoline-2,3-dicarboxylic acid | 5 | Electron-donating effect activates the benzene ring, particularly at positions 6 and 8, towards electrophilic attack. Steric hindrance from the peri-position may influence reactivity at position 4 of the pyridine (B92270) ring. |

| 8-Ethylquinoline-2,3-dicarboxylic acid | 8 | Electron-donating effect activates the benzene ring, particularly at positions 5 and 7, towards electrophilic attack. Potential for steric interactions with the periposition and influence on the adjacent nitrogen atom's basicity. |

Hybrid Systems Incorporating this compound Moieties

The dicarboxylic acid functionality of this compound makes it a valuable building block for the construction of more complex molecular architectures and hybrid systems. These systems can be designed to combine the properties of the quinoline core with those of other chemical entities, leading to materials with novel functions.

One area of application is in the synthesis of metal-organic frameworks (MOFs). The two carboxylic acid groups can act as bridging ligands, coordinating to metal ions to form extended, porous structures. The ethyl group at the 7-position would modify the pore environment of the resulting MOF, influencing its size, shape, and chemical affinity for guest molecules.

Another potential application is in the development of novel polymers. This compound can be incorporated as a monomer in condensation polymerization reactions with diols or diamines to produce polyesters or polyamides, respectively. The rigid quinoline unit would impart thermal stability and specific photophysical properties to the polymer backbone.

Furthermore, the quinoline scaffold itself is a well-known pharmacophore in medicinal chemistry. researchgate.net Hybrid molecules can be synthesized by functionalizing the carboxylic acid groups to link the this compound moiety to other biologically active molecules, peptides, or drug delivery systems. The diethyl ester derivative, this compound diethyl ester, is a common intermediate in such synthetic endeavors. smolecule.comchemicalbook.com

| Hybrid System Type | Role of this compound | Potential Properties and Applications |

| Metal-Organic Frameworks (MOFs) | Bridging ligand | Formation of porous materials for gas storage, separation, and catalysis. The ethyl group can tune the properties of the pores. |

| Polyesters/Polyamides | Monomer | Creation of high-performance polymers with enhanced thermal stability and specific optical or electronic properties. |

| Bio-conjugates | Core scaffold | Development of hybrid molecules for targeted drug delivery or as probes for biological systems. The quinoline moiety can provide a fluorescent or pharmacologically active component. |

Advanced Spectroscopic and Structural Characterization of 7 Ethylquinoline 2,3 Dicarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 7-Ethylquinoline-2,3-dicarboxylic acid, providing detailed information about the hydrogen and carbon framework.

High-resolution ¹H and ¹³C NMR spectra would confirm the presence and chemical environment of all protons and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons of the quinoline (B57606) ring. The carboxylic acid protons would likely appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm) due to their acidic nature and hydrogen bonding. The aromatic protons on the quinoline ring would appear in the range of 7.5-9.0 ppm, with their specific shifts and coupling patterns determined by their positions and electronic environment. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern for an ethyl substituent on an aromatic ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by showing signals for all 13 unique carbon atoms in the molecule. The two carboxylic acid carbons are expected to resonate in the downfield region, typically between 165-180 ppm. The nine carbons of the quinoline ring would appear in the aromatic region (approximately 120-150 ppm), with quaternary carbons generally showing lower intensity. The carbons of the ethyl group would be found in the upfield region, with the -CH₂ carbon appearing more downfield than the -CH₃ carbon due to its proximity to the aromatic ring.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | 8.5 - 8.7 | C2: 168 - 172 |

| H5 | 7.8 - 8.0 | C3: 166 - 170 |

| H6 | 7.6 - 7.8 | C4: 148 - 152 |

| H8 | 8.0 - 8.2 | C4a: 128 - 132 |

| Ethyl -CH₂ | 2.8 - 3.0 | C5: 126 - 130 |

| Ethyl -CH₃ | 1.3 - 1.5 | C6: 125 - 129 |

| Carboxyl -OH (x2) | >10 (broad) | C7: 145 - 149 |

| C8: 129 - 133 | ||

| C8a: 147 - 151 | ||

| Ethyl -CH₂: 28 - 32 | ||

| Ethyl -CH₃: 14 - 18 |

Note: The data in this table is predicted based on the analysis of related compounds and general spectroscopic principles. Actual experimental values may vary.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons on the quinoline ring (e.g., H5-H6) and within the ethyl group (methylene protons to methyl protons). This would confirm the substitution pattern on the benzene (B151609) portion of the quinoline ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is essential for establishing long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the ethyl group to the C7 position of the quinoline ring and confirming the positions of the carboxylic acid groups at C2 and C3. For instance, correlations would be expected from the ethyl methylene protons to C6, C7, and C8, and from H4 to the carbonyl carbons at C2 and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. This could be used to confirm the stereochemistry and conformation of the molecule, for example, by observing through-space interactions between the H8 proton and the ethyl group protons.

Variable temperature NMR studies could be employed to investigate any conformational dynamics, such as restricted rotation around the C-C bonds connecting the carboxylic acid groups to the quinoline ring. The presence of multiple conformers in solution at different temperatures could lead to the broadening or splitting of NMR signals.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are vital for identifying the functional groups present in this compound and characterizing intermolecular interactions.

The IR and Raman spectra would exhibit characteristic absorption bands corresponding to the various functional groups in the molecule.

Carboxylic Acid Group: A very broad absorption band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. A strong, sharp absorption around 1700-1730 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration.

Quinoline Ring: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the quinoline ring system would be observed in the 1400-1600 cm⁻¹ region.

Ethyl Group: Aliphatic C-H stretching vibrations from the ethyl group would be present in the 2850-2960 cm⁻¹ range.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (very broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1730 (strong) | Medium |

| Aromatic Ring | C-H stretch | 3000-3100 (medium) | Strong |

| Aromatic Ring | C=C/C=N stretch | 1400-1600 (variable) | Strong |

| Ethyl Group | C-H stretch (aliphatic) | 2850-2960 (medium) | Medium |

Note: The data in this table is predicted and serves as a general guide. Experimental values can be influenced by the physical state of the sample and intermolecular interactions.

In the solid state, this compound is expected to form extensive hydrogen bonding networks. The carboxylic acid groups can form intermolecular hydrogen bonds with each other, often resulting in dimeric structures. The position and shape of the O-H and C=O stretching bands in the IR spectrum are particularly sensitive to the strength and nature of these hydrogen bonds. docbrown.info A shift to lower wavenumbers for the C=O stretch and significant broadening of the O-H stretch are classic indicators of strong hydrogen bonding. docbrown.info Raman spectroscopy can also provide complementary information, as the symmetric vibrations of the quinoline ring are often strong in the Raman spectrum and can be influenced by intermolecular interactions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound. For this compound, both high-resolution and fragmentation analyses provide essential data.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously confirming the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, the theoretical monoisotopic mass is calculated from its molecular formula, C₁₃H₁₁NO₄. lookchem.comepa.gov HRMS analysis would provide an experimental mass value that can be compared to this theoretical value. A close match, typically within a few parts per million (ppm), validates the proposed molecular formula and rules out other potential formulas with the same nominal mass.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₁NO₄ | lookchem.comepa.gov |

| Average Mass | 245.234 g/mol | epa.gov |

| Theoretical Monoisotopic Mass | 245.068808 Da | lookchem.comepa.gov |

| Primary Confirmation Technique | High-Resolution Mass Spectrometry (HRMS) |

Fragmentation Pattern Analysis for Structural Insights

Electron Ionization (EI) mass spectrometry induces fragmentation of the parent molecule, creating a unique fingerprint that offers structural clues. While specific experimental data for this compound is not publicly available, a theoretical fragmentation pattern can be predicted based on the known behavior of quinolines and dicarboxylic acids. libretexts.orgchempap.org

The molecular ion peak (M•+) would be observed at m/z 245. Key fragmentation pathways would likely involve the carboxylic acid groups and the ethyl substituent.

Loss of Carboxyl Groups: The primary fragmentation events are expected to be the loss of one or both carboxylic acid moieties. This can occur through the cleavage of a •COOH radical (loss of 45 Da) to yield an ion at m/z 200, or the loss of a neutral CO₂ molecule (loss of 44 Da) to give an ion at m/z 201. chempap.org

Fragmentation of the Ethyl Group: The ethyl group can undergo benzylic cleavage, losing a methyl radical (•CH₃, loss of 15 Da).

Quinoline Ring Fission: The stable quinoline ring may fragment through the characteristic loss of a neutral hydrogen cyanide (HCN) molecule (loss of 27 Da) from the heterocyclic ring. chempap.org

These fragmentation pathways, occurring sequentially, would generate a series of fragment ions that help confirm the presence and connectivity of the different functional groups.

| Proposed Fragment Ion | m/z (mass/charge) | Plausible Neutral Loss |

|---|---|---|

| [M]•+ | 245 | - |

| [M - H₂O]+ | 227 | H₂O |

| [M - CO₂]+ | 201 | CO₂ |

| [M - COOH]+ | 200 | •COOH |

| [M - CO₂ - HCN]+ | 174 | CO₂ + HCN |

| [M - 2COOH]+ | 155 | 2 x •COOH |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric and fluorophoric properties.

Electronic Transition Analysis and Chromophore Characterization

The UV-Vis absorption spectrum of this compound is dominated by its aromatic quinoline core, which acts as the primary chromophore. researchgate.net This system gives rise to characteristic π → π* electronic transitions. The presence of the nitrogen atom also allows for n → π* transitions, which are typically weaker in intensity.

The substituents on the quinoline ring significantly modulate the absorption properties:

Quinoline Core: The fundamental chromophore providing the main absorption bands.

Carboxylic Acid Groups: These groups at positions 2 and 3 act as auxochromes, influencing the energy of the electronic transitions.

7-Ethyl Group: As an electron-donating group (EDG), the ethyl group at the 7-position is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. nih.govacs.org This effect is due to the donation of electron density into the π-system of the quinoline ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

| Molecular Component | Role in UV-Vis Absorption | Expected Effect |

|---|---|---|

| Quinoline Ring System | Primary Chromophore | Strong π → π* transitions |

| Carboxylic Acid Groups (-COOH) | Auxochrome | Modulation of absorption bands |

| Ethyl Group (-CH₂CH₃) | Electron-Donating Group | Bathochromic (red) shift |

Investigation of Fluorophore Properties and Applications

Many quinoline derivatives are known to be fluorescent, a property that is highly sensitive to their substitution pattern. crimsonpublishers.comnih.gov The presence of an electron-donating group, such as the ethyl group at the 7-position, is often associated with enhanced fluorescence properties. nih.govacs.org

For this compound, the ethyl group can increase the fluorescence quantum yield and lead to emission in the visible region of the spectrum. nih.gov This results in a molecule with a potentially large Stokes shift (the difference between the absorption and emission maxima), which is a desirable characteristic for fluorescent probes to minimize self-absorption. acs.org

Given these predicted properties, the compound could have potential applications as a fluorescent tag or probe in biological imaging. crimsonpublishers.comresearchgate.net Quinoline-based fluorophores are valued for their small size, good photostability, and tunable photophysical properties, making them useful for labeling and tracking biomolecules. nih.govnih.gov

| Fluorophore Property | Predicted Characteristic | Underlying Reason |

|---|---|---|

| Fluorescence | Expected to be fluorescent | Characteristic of the quinoline scaffold nih.gov |

| Emission Wavelength | Likely in the visible spectrum | Influence of the electron-donating ethyl group nih.gov |

| Stokes Shift | Potentially large | Common in substituted quinoline dyes acs.org |

| Potential Applications | Bio-imaging, fluorescent labels | Tunable photophysical properties crimsonpublishers.comresearchgate.net |

X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCD) is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. springernature.comuwaterloo.ca Although a crystal structure for this compound has not been reported in the public domain, this technique would provide precise information if a suitable single crystal could be grown.

An SCD analysis would reveal:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles within the molecule.

Planarity: The degree of planarity of the quinoline ring system.

Intermolecular Interactions: The arrangement of molecules in the crystal lattice, governed by non-covalent interactions. Crucially, it would show the hydrogen bonding network formed by the two carboxylic acid groups. It is highly probable that these groups would form strong hydrogen-bonded dimers or extended chains with neighboring molecules, a common structural motif for carboxylic acids. researchgate.netmdpi.com

Absolute Configuration: If the compound crystallizes in a chiral space group, the absolute configuration of the molecule could be determined.

| Structural Parameter | Information Provided by X-ray Diffraction |

|---|---|

| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. |

| Torsion Angles | Defines the 3D shape and conformation of the molecule. |

| Crystal Packing | Reveals how molecules arrange themselves in the solid state. |

| Hydrogen Bonding | Identifies the specific hydrogen bond donors and acceptors, and their geometry, particularly involving the -COOH groups. researchgate.net |

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Information on the single-crystal X-ray diffraction analysis of this compound, which would elucidate its precise three-dimensional molecular structure in the solid state, is not available in published scientific literature.

Crystallographic Parameters and Crystal Packing Analysis

As no crystallographic studies have been reported, the crystallographic parameters such as unit cell dimensions, space group, and crystal system for this compound are unknown. An analysis of its crystal packing, which describes the arrangement of molecules within the crystal lattice, is therefore not possible.

Elucidation of Supramolecular Interactions in the Crystalline State

A detailed description of the supramolecular interactions, including hydrogen bonding, π-stacking, and other non-covalent forces that govern the crystal architecture of this compound, cannot be constructed without the foundational crystallographic data.

Computational Chemistry and Theoretical Investigations of 7 Ethylquinoline 2,3 Dicarboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in computational chemistry for studying the electronic structure and properties of molecules. DFT methods provide a balance between accuracy and computational cost, making them suitable for analyzing molecules of the size and complexity of 7-Ethylquinoline-2,3-dicarboxylic acid.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. A common approach involves using DFT with a basis set such as B3LYP/6-311G++(d,p) to achieve reliable geometric parameters. nih.gov

The analysis of the electronic structure provides information on the distribution of electrons within the molecule. The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and identifying electron-rich and electron-deficient regions, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. nih.govaaup.edu In this compound, the oxygen atoms of the carboxylic acid groups are expected to be the most electron-rich regions (negative potential), while the hydrogen atoms of these groups would be electron-deficient (positive potential).

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (Carboxyl) | ~1.22 Å |

| C-O (Carboxyl) | ~1.35 Å | |

| C=N (Pyridine Ring) | ~1.34 Å | |

| C-C (Aromatic) | ~1.40 Å | |

| Bond Angle | O-C=O (Carboxyl) | ~123° |

| C-N-C (Pyridine Ring) | ~118° |

Note: These are representative values based on DFT calculations for similar quinoline-based structures. Actual values may vary based on the specific computational method and basis set used.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. Theoretical calculations of vibrational frequencies (FT-IR and Raman) can help in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net For this compound, characteristic vibrational frequencies for the C=O stretching of the carboxylic acids, C=N stretching of the quinoline (B57606) ring, and C-H stretching of the ethyl group and aromatic rings can be predicted.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra, confirming the molecular structure. nih.gov High correlation between theoretical and experimental values indicates the consistency of the computational results. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is an important indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For quinoline derivatives, the HOMO is typically distributed over the electron-rich quinoline ring system, while the LUMO may be localized on the electron-withdrawing carboxylic acid groups.

Table 2: Predicted Frontier Molecular Orbital Energies

| Parameter | Predicted Energy Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -2.1 eV | Electron-accepting capability |

Note: Values are illustrative and depend on the specific DFT functional and basis set.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or DNA. nih.gov These methods are essential in drug discovery for predicting the binding mode and affinity of a potential drug candidate. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, a relevant biological target could be an enzyme like a protein kinase or DNA gyrase, which are common targets for quinoline-based compounds. nih.govsemanticscholar.org

The docking process reveals the specific interactions that stabilize the ligand-receptor complex. These interactions typically include:

Hydrogen Bonds: Formed between the hydrogen bond donors and acceptors of the ligand and the receptor. The carboxylic acid groups of the target molecule are potent hydrogen bond donors and acceptors.

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (e.g., the ethyl group and the quinoline ring) and hydrophobic pockets of the receptor.

π-π Stacking: An interaction between the aromatic quinoline ring and aromatic amino acid residues of the protein, such as Phenylalanine, Tyrosine, or Tryptophan. nih.gov

Docking algorithms use scoring functions to estimate the binding affinity, typically expressed in kcal/mol. nih.gov A lower (more negative) binding energy value indicates a more stable ligand-receptor complex and a higher binding affinity. nih.gov These predicted energies help in ranking potential drug candidates and prioritizing them for further experimental testing.

Molecular dynamics simulations can further refine the docked pose and provide a more detailed calculation of binding free energies by simulating the movement of atoms in the complex over time, offering a more dynamic and realistic view of the binding event. nih.gov

Table 3: Illustrative Molecular Docking Results against a Protein Kinase Target

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | -7.8 | Lys745, Met793 | Hydrogen Bond |

| Leu718, Val726 | Hydrophobic | ||

| Phe856 | π-π Stacking |

Note: This table presents hypothetical data for illustrative purposes. The specific receptor and interacting residues would be chosen based on the therapeutic target of interest.

Structure-Activity Relationship (SAR) Studies based on Computational Data

Currently, there are no available SAR studies for this compound that are derived from computational data. Such studies are crucial for understanding how the structural features of a molecule influence its biological activity. Typically, this involves the use of quantitative structure-activity relationship (QSAR) models, which correlate variations in the chemical structure of a series of compounds with their observed biological effects.

For other quinoline derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their therapeutic potential. These descriptors can include electronic properties (such as charge distribution and orbital energies), steric factors (like molecular size and shape), and hydrophobic characteristics. However, without experimental biological data for a series of compounds related to this compound, the development of a predictive QSAR model is not feasible.

Future computational research on this compound could involve:

Molecular Docking Simulations: To predict the binding affinity and interaction patterns of this compound with various biological targets.

Pharmacophore Modeling: To identify the essential structural features required for biological activity, which can guide the design of new, more potent analogs.

3D-QSAR Studies: Such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to create three-dimensional models that relate the compound's structure to its activity.

Table 1: Potential Molecular Descriptors for Future SAR Studies of this compound

| Descriptor Class | Examples of Descriptors | Potential Insights |

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Reactivity, polarity, and electrostatic interactions with biological targets. |

| Steric | Molecular weight, Molecular volume, Surface area | Influence of size and shape on binding site complementarity. |

| Topological | Connectivity indices, Wiener index | Characterization of molecular branching and complexity. |

| Hydrophobic | LogP | Prediction of membrane permeability and distribution in biological systems. |

In Silico Prediction of Reactivity and Selectivity Profiles

The in silico prediction of the reactivity and selectivity of this compound is another area that remains to be explored. Computational methods, particularly those based on density functional theory (DFT), are powerful tools for elucidating the chemical behavior of molecules.

These theoretical investigations could provide valuable insights into:

Reaction Mechanisms: By mapping the potential energy surfaces of reactions involving this compound, the most favorable reaction pathways can be identified.

Regio- and Stereoselectivity: Computational models can predict the preferred sites of reaction on the molecule, which is crucial for synthetic applications and understanding its interactions in a biological context.

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR, UV-Vis), which can aid in the experimental characterization of the compound.

Table 2: Key Computational Parameters for In Silico Reactivity Prediction

| Computational Method | Calculated Parameter | Predicted Property |

| Density Functional Theory (DFT) | Frontier Molecular Orbitals (HOMO/LUMO) | Sites for electrophilic and nucleophilic attack. |

| Fukui Functions | Local reactivity and site selectivity. | |

| Molecular Electrostatic Potential (MEP) | Regions of positive and negative electrostatic potential, indicating sites for non-covalent interactions. | |

| Ab initio methods | Transition State Geometries and Energies | Reaction barriers and rates. |

Coordination Chemistry and Metal Complexation of 7 Ethylquinoline 2,3 Dicarboxylic Acid

Ligand Properties of Quinoline (B57606) Dicarboxylic Acids

N-heterocyclic polycarboxylic acids are recognized as excellent candidates for forming metal complexes owing to their varied coordination capabilities. nih.gov The properties of quinoline dicarboxylic acids as multidentate N,O-donor ligands are of particular interest in the design of coordination compounds with specific structural and functional attributes. nih.gov

The defining feature of quinoline-2,3-dicarboxylic acid and its derivatives as ligands is the presence of a bidentate chelating site composed of the quinoline nitrogen atom and the adjacent carboxylic acid group at the 2-position. This arrangement forms a stable five-membered chelate ring upon coordination to a metal ion. The second carboxylic acid group at the 3-position provides an additional coordination site, allowing the ligand to act as a bridging unit between metal centers, thus facilitating the formation of higher-dimensional structures like coordination polymers.

The introduction of substituents onto the quinoline ring system can significantly modify the electronic and steric properties of the ligand, thereby influencing its coordination behavior. An ethyl group at the 7-position, as in 7-Ethylquinoline-2,3-dicarboxylic acid, is expected to exert both electronic and steric effects.

Electronically, the ethyl group is a weak electron-donating group. This would slightly increase the electron density on the quinoline ring system, potentially enhancing the basicity of the quinoline nitrogen atom and making it a stronger donor towards a metal center. This enhanced donor strength could lead to the formation of more stable metal complexes compared to the unsubstituted parent ligand.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with quinoline dicarboxylic acids is typically achieved through solvothermal or hydrothermal methods, or by direct reaction of the ligand and a metal salt in a suitable solvent at room temperature. bohrium.comnih.gov The resulting products are then characterized using a variety of analytical techniques to determine their composition and structure.

A wide array of transition metal complexes with quinoline-based carboxylic acid ligands have been synthesized and studied. For example, the reactions of quinoline-2,4-dicarboxylic acid with lanthanide(III) ions under hydrothermal conditions have yielded a series of three-dimensional coordination polymers. nih.gov These syntheses often result in complexes where the ligand exhibits diverse coordination modes, acting as a bridging or bridging-chelating unit connecting multiple metal centers. nih.gov

Characterization of these complexes typically involves:

Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal ion, evidenced by a shift in the characteristic C=O stretching frequencies.

Elemental Analysis: To determine the empirical formula of the complex.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex and to identify the loss of solvent or coordinated water molecules.

For complexes of this compound, similar synthetic and characterization methods would be applicable. The presence of the ethyl group might influence the solubility of the ligand and its complexes, potentially requiring adjustments to the solvent systems used.

The coordination chemistry of quinoline dicarboxylic acids is not limited to transition metals. Main group metals also form stable complexes with these ligands. For instance, aluminum(III) and gallium(III) complexes of quinaldic acid have been synthesized and characterized. researchgate.net The synthesis of these complexes often involves the reaction of the ligand with a metal salt in an aqueous or mixed-solvent system.

The characterization techniques for main group metal complexes are similar to those used for transition metal complexes. However, for diamagnetic main group elements like Al(III) and Ga(III), Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool to probe the solution-state structure of the complexes. The formation of complexes with main group metals highlights the versatility of quinoline-based carboxylic acids as ligands for a broad range of metal ions.

Structural Analysis of Metal-Quinoline Dicarboxylate Complexes

The structural analysis of metal complexes provides crucial insights into the coordination behavior of the ligand and the resulting molecular architecture. While no crystal structures are available for complexes of this compound, the structures of complexes with related ligands can serve as a guide.

In complexes of quinoline-2,4-dicarboxylic acid with lanthanide ions, the ligand has been observed to adopt multiple coordination modes, bridging two to five metal centers. nih.gov The carboxylate groups can coordinate in a monodentate, bidentate chelating, or bidentate bridging fashion. The quinoline nitrogen atom is also frequently involved in coordination, leading to complex three-dimensional networks. nih.govnih.gov

For instance, in a neodymium(III) complex with quinoline-2,4-dicarboxylic acid, [Nd₂(Qdca)₃(H₂O)₃], both neodymium atoms are eight-coordinated, with the ligands exhibiting different denticities and conformations. nih.gov This structural diversity is a hallmark of the coordination chemistry of quinoline dicarboxylic acids.

Based on these observations, it is anticipated that this compound would form complexes with a variety of coordination geometries, largely dictated by the nature of the metal ion, the reaction conditions, and the potential for the deprotonated carboxylate groups to bridge metal centers. The ethyl substituent is not expected to directly interfere with the primary N,O-chelation but may influence the long-range ordering and packing of the crystal lattice.